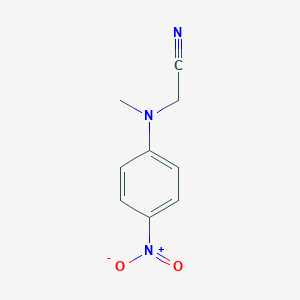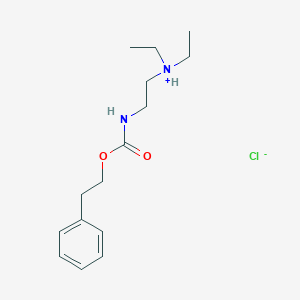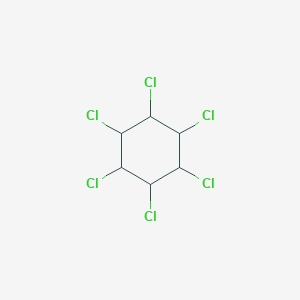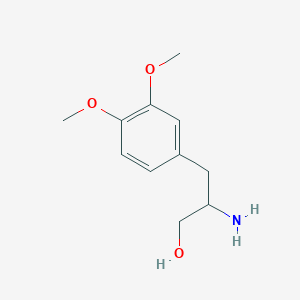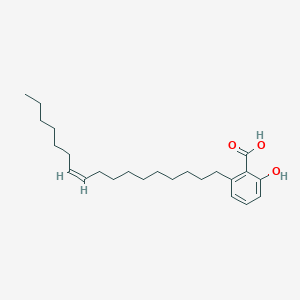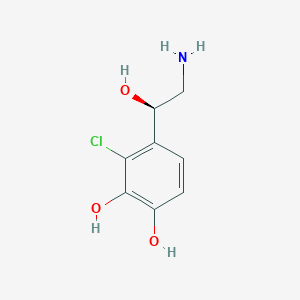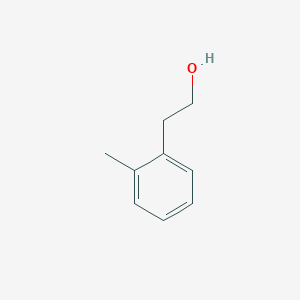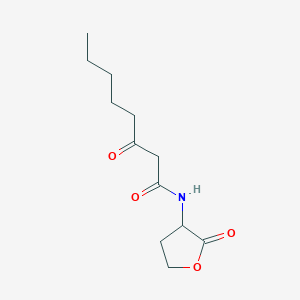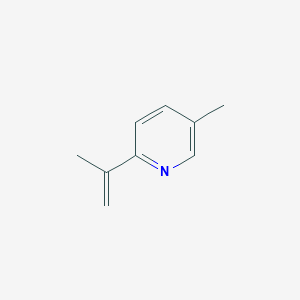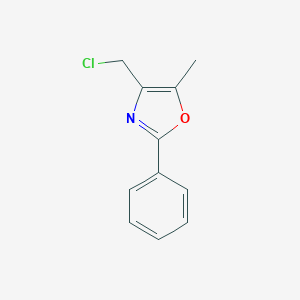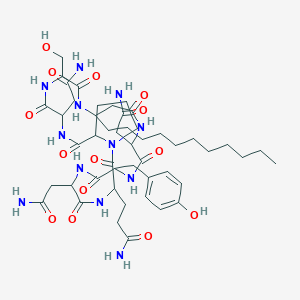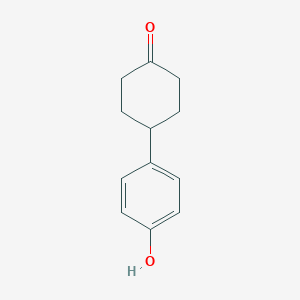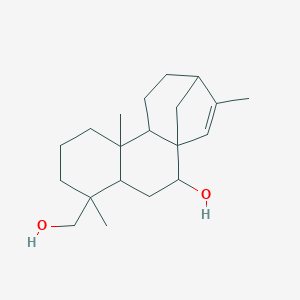
Sideridiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sideridiol is a natural product that has been isolated from various marine and terrestrial organisms. It is a polyketide-derived compound that possesses a unique chemical structure and has attracted significant attention from the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Vibrational Spectra and Structural Analysis
- A study conducted by Kilic et al. (2017) investigated the vibrational frequencies of sideridiol using Density Functional Theory (DFT). The study aimed to understand the compound's molecular structure and properties (Kilic, Ozer Sagir, Carikci, & Azizoglu, 2017).
Isolation and Characterization
- Research by Piozzi et al. (1968) focused on extracting and elucidating the structures of new diterpenes, including sideridiol, from Sideritis sicula Ucria (Piozzi, Venturella, Bellino, & Mondelli, 1968).
- Bruno and Piozzi (2005) isolated kaurane diterpenoids, including sideridiol, from three species of Sideritis, discussing their taxonomic significance (Bruno & Piozzi, 2005).
Chemical Reactions and Derivatives
- Further reactions and structural confirmation of sideridiol were explored by Piozzi et al. (1972), enhancing the understanding of its chemical behavior (Piozzi, Venturella, Bellino, Marino, & Salvadori, 1972).
Metabolic Profile and Biological Activity
- Sagir et al. (2017) determined the essential oil and phenolic compositions of Sideritis brevibracteata, including sideridiol, and evaluated its biological activities, such as antioxidant capacity (Sagir, Carikci, Kilic, & Goren, 2017).
Comparative Studies in Sideritis Species
- A comparative study by Formisano et al. (2015) on the essential oils of three Sideritis libanotica subspecies identified sideridiol as a main constituent and evaluated their antioxidant activity (Formisano, Oliviero, Rigano, Arnold, & Senatore, 2015).
properties
CAS RN |
19891-25-9 |
|---|---|
Product Name |
Sideridiol |
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-2-ol |
InChI |
InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h10,14-17,21-22H,4-9,11-12H2,1-3H3 |
InChI Key |
BATFJLLEMUIAJD-PHUPPTAPSA-N |
Isomeric SMILES |
CC1=C[C@]23C[C@H]1CC[C@H]2[C@@]4(CCC[C@]([C@H]4C[C@@H]3O)(C)CO)C |
SMILES |
CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |
Canonical SMILES |
CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |
melting_point |
196-197°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



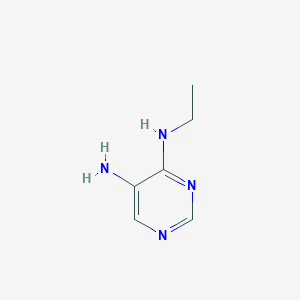
![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
